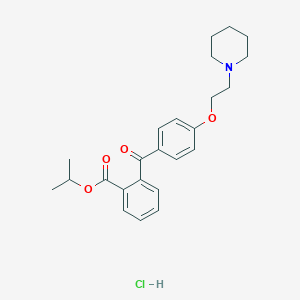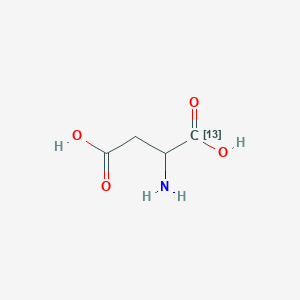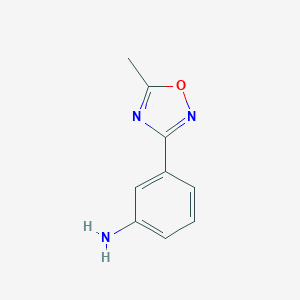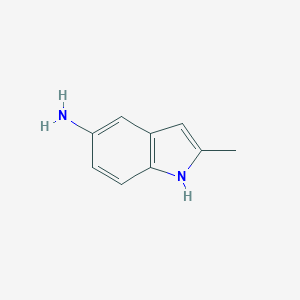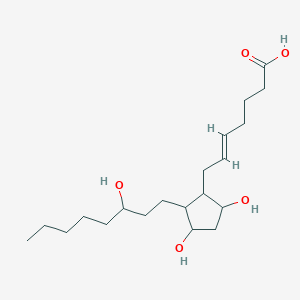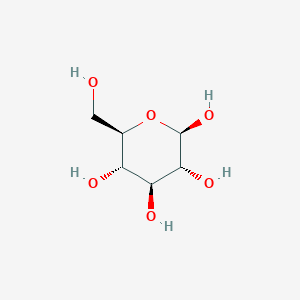
β-D-glucose
Vue d'ensemble
Description
What is Beta-D-Glucose?
Beta-D-Glucose, also known as b-dextrose or glucose, is a member of the class of organic compounds called Hexoses. These are monosaccharides, in which the sugar component moiety of six carbons. Beta-D-Glucose is water-soluble (in the water) and is a mildly acidic substance (based on the pKa).
Beta-D-Glucose is a monosaccharide that has its molecular formula of C6H12O6. It is the primary type of glucose found in the plant kingdom and is among the most basic carbohydrates. Beta-D-Glucose is produced by photosynthesis in plants and utilized as a source of energy for the process of respiration in cells. The hydroxyl group in Beta-D-Glucose combines with p-hydroxybenzoic Acid to create a new chemical known as glucopyranosiduronic Acid. The hydroxyl group can also react with sodium citrate, forming salt hydrogen citrate. This reaction can determine the concentration of Beta-D-Glucose in a nebulous solution using high-performance liquid analysis (HPLC).
Beta-D-glucose d-Glucopyranose has a beta configuration in the anomeric center.
It is an epitope as well as a mouse metabolite. This is an enantiomer Beta-L-glucose.
Beta-D-Glucopyranose, also known as beta-glucopyra of D-glucopyranose, is a simple monosaccharide used as a fuel source.
G glycolysis can oxidize D-glucopyranose in various tissues under anaerobic or aerobic conditions. The process of oxidation produces water, carbon dioxide and ATP.
The current form of D-glucose
D-Glucose, a naturally occurring monosaccharide within plants, is organisms' central life-sustaining energy resource. It is used as an intermediate in the metabolism of cells to facilitate anaerobic or aerobic respiration. D-Glucose is found in two forms: Beta-D-glucose and Alpha-D-glucose, which is on the location of the substituent in the center of anomeric activity. The monomer is Alpha-D-glucose of starch, while Beta D-Glucose is the monomer unit of cellulose. Suppose one of these anomers is added to the solution and reversibly epimerizes to the other through an open-chain structure. In that case, the rotational pattern of the solution is altered slowly until it is at equilibrium. The presence of several binding modes in the monosaccharide itself has been investigated as a model to develop compounds with a higher likelihood of binding to ligands.
Reactions biochemicals of Beta D-Glucose
Beta-D-Glucose was found in a variety of biofluids, including saliva and feces. In the cell, Beta-D-glucose is mainly found in the cells' cytoplasm. Beta-D-Glucose is present throughout all eukaryotes ranging from yeast to humans. Beta-D-Glucose is involved in a variety of chemical reactions. In particular, Beta D-Glucose may be synthesized from Alpha-D-glucose via interactions with enzymes such as aldose one epimerase.
In addition, Beta-D-Glucose could be transformed into Beta-D-glucose 6-phosphate via interactions with Hexokinase-2. In addition, Beta-D-Glucose could be synthesized from Alpha D-glucose via the actions of the enzyme aldose 1-epimerase.
Beta-D-Glucose is transformed into Beta-D-glucose 6-phosphate, which is controlled by the enzyme Hexokinase-2. In humans, Beta-D-glucose can be associated with the gluconeogenesis pathway, the glycolysis pathway, the degrading trehalose pathway, and the glycogenosis type I pathway.
Beta-D-Glucose also plays a role in various metabolic disorders, including glycogen storage disorder Type 1A (GSD1a) or the von Gierke disease pathology, glycogenosis, type Ia. von Gierke's disease pathway, the glycogenosis type vii. Tarui pathology, as well as fructose-1 6-diphosphatase deficiencies. Outside humans, Beta D-glucose is found in papaya. This makes Beta-Dglucose a possible biomarker that can be used to determine the intake of this food item.
Uses of Beta-D-Glucose
Beta-D-Glucose naturally occurs and can be found in fruits and in other plant parts in their untreated state. It is utilized for therapeutic purposes in the replacement of fluids and nutrients.
Beta-D-Glucose was found to be an anti-diabetic agent in that it increases insulin sensitivity, decreases blood glucose levels, and reduces the body mass index (BMI) when used in the animal model. A model system.
Applications De Recherche Scientifique
Production de biocarburants
Le β-D-glucose est crucial dans la saccharification de la biomasse lignocellulosique, une étape clé dans la production de bioéthanol, une source d'énergie renouvelable. Des enzymes comme les β-glucosidases (BGL) décomposent la cellulose en glucose, qui peut ensuite être fermenté en éthanol .
Industrie alimentaire et des boissons
Dans l'industrie alimentaire, les BGL améliorent les saveurs dans la production de vin et de jus en décomposant les glucosides en composés aromatiques. Elles sont également utilisées pour améliorer la digestion de la cellulose dans les aliments pour animaux, contribuant à une meilleure absorption des nutriments .
Applications pharmaceutiques
Les dérivés du this compound sont utilisés dans les produits pharmaceutiques pour leur activité enzymatique, qui peut aider dans les systèmes d'administration de médicaments et la synthèse de molécules complexes .
Processus de détoxification
Les BGL jouent un rôle dans la détoxification des glucosides cyanogènes dans les cultures alimentaires, les rendant plus sûres pour la consommation et réduisant le risque d'empoisonnement au cyanure .
Recyclage du papier usagé
L'activité enzymatique des BGL est utilisée dans le recyclage du papier usagé pour décomposer les fibres de cellulose, aidant au processus de repulpage du papier et contribuant à des pratiques de gestion durable des déchets .
Industrie textile
Dans les textiles, les cellulases, y compris les β-glucosidases, sont utilisées pour modifier les propriétés de surface des tissus, améliorant la douceur et créant des effets désirés comme des aspects délavés à la pierre sans utiliser de produits chimiques agressifs .
Industrie des détergents
Les enzymes this compound sont ajoutées aux détergents à lessive pour aider à décomposer les taches et les saletés sur les tissus, améliorant l'efficacité du nettoyage et réduisant l'impact environnemental en permettant le lavage à des températures plus basses .
Recherche biochimique
Le this compound est utilisé comme substrat dans les essais biochimiques pour étudier la cinétique enzymatique et les voies métaboliques, fournissant des informations sur les processus cellulaires et les mécanismes des maladies .
Mécanisme D'action
Target of Action
Beta-D-Glucose, a naturally occurring compound found in fruits and other parts of plants , interacts with various targets in living organisms. It is known to interact with several enzymes such as DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These enzymes play crucial roles in various biochemical processes, including energy production, metabolism, and cellular function .
Mode of Action
Beta-D-Glucose’s mode of action is primarily through its interaction with these enzymes. For instance, Glucokinase, an enzyme found in the liver and beta cells of the pancreas, catalyzes the initial step in the utilization of glucose at physiological glucose concentration . Beta-D-Glucose is also known to interact with Hexokinase-1, another key enzyme involved in the glycolytic pathway . The interaction of Beta-D-Glucose with these enzymes leads to various biochemical changes within the cell .
Biochemical Pathways
Beta-D-Glucose plays a significant role in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, including Hexokinase and Phosphofructokinase 1 (PFK 1), are regulated by small molecules, and Beta-D-Glucose plays a crucial role in this regulation .
Pharmacokinetics
While specific pharmacokinetic data on Beta-D-Glucose is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body . This suggests that Beta-D-Glucose is metabolized and excreted efficiently, impacting its bioavailability.
Result of Action
The primary result of Beta-D-Glucose’s action is the provision of energy for living organisms . By participating in glycolysis, Beta-D-Glucose contributes to the production of ATP, the primary energy currency of the cell . Additionally, the interaction of Beta-D-Glucose with various enzymes can lead to changes in cellular function and metabolism .
Action Environment
The action of Beta-D-Glucose is influenced by various environmental factors. For instance, the activity of Beta-D-Glucose-degrading enzymes can be affected by factors such as temperature and pH . Additionally, the presence of other molecules can impact the action of Beta-D-Glucose. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses .
Analyse Biochimique
Biochemical Properties
Beta-D-Glucose plays a crucial role in various biochemical reactions. It is the primary source of energy for cells and is metabolized through glycolysis. Beta-D-Glucose interacts with various enzymes, such as hexokinase and glucokinase, which phosphorylate glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Cellular Effects
Beta-D-Glucose impacts various types of cells and cellular processes. It influences cell function by providing the energy needed for cellular processes. It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of Beta-D-Glucose can lead to increased insulin production in beta cells of the pancreas .
Molecular Mechanism
The molecular mechanism of Beta-D-Glucose involves its conversion to glucose-6-phosphate by the action of hexokinase or glucokinase. This is a crucial step as it keeps glucose inside the cell and makes it available for various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, Beta-D-Glucose shows stability over time. Its effects on cellular function can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of Beta-D-Glucose can vary with different dosages. High doses of glucose can lead to hyperglycemia and insulin resistance, while low doses may not provide sufficient energy for normal cellular function .
Metabolic Pathways
Beta-D-Glucose is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It interacts with various enzymes in these pathways, such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase .
Transport and Distribution
Beta-D-Glucose is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated to glucose-6-phosphate to prevent it from leaving the cell .
Subcellular Localization
Inside the cell, Beta-D-Glucose is primarily found in the cytoplasm where glycolysis takes place. It can also be found in the mitochondria where it can be further metabolized to produce ATP .
Propriétés
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of β-D-glucose?
A1: this compound shares the same molecular formula as its isomer α-D-glucose: C6H12O6. Its molecular weight is 180.16 g/mol.
Q2: How does the structure of this compound differ from α-D-glucose?
A2: Both are anomers, differing in the orientation of the hydroxyl group (-OH) at the anomeric carbon (C1). In this compound, the -OH group on C1 is oriented in the equatorial position, while in α-D-glucose, it is in the axial position. This seemingly small difference leads to distinct chemical properties and biological activities.
Q3: Are there spectroscopic techniques to differentiate between the anomers of D-glucose?
A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between α and β anomers. For instance, the anomeric proton (H1) in this compound typically exhibits a characteristic chemical shift in the 1H NMR spectrum. []
Q4: How does this compound interact with enzymes involved in glucose metabolism?
A4: this compound exhibits distinct interactions with various enzymes involved in glucose metabolism. For instance, studies on hexokinase, an enzyme catalyzing the first step of glycolysis, demonstrate anomeric preference. Bovine heart hexokinase displays a higher maximal velocity with this compound, while yeast hexokinase shows a higher affinity for α-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. [] []
Q5: Do these anomeric preferences translate to differences in metabolic fate?
A5: Yes, studies in rat adipocytes revealed that while α-D-glucose utilization was higher overall, the fraction of glucose catabolized via the pentose phosphate pathway was higher with this compound. These findings highlight the anomeric specificity of glucose metabolism even when exposed to equilibrated D-glucose. []
Q6: Are there differences in how this compound is transported compared to α-D-glucose?
A6: Research on human red blood cells suggests that both anomers are transported by the hexose transport system without any significant difference. This was observed at both low (0.6 degrees C) and physiological (36.6 degrees C) temperatures, suggesting no anomeric preference for the transporter. []
Q7: Does this compound play a role in the synthesis of specialized metabolites?
A7: Yes, this compound serves as a precursor for the synthesis of various compounds. In Lycopersicon pennellii, a wild tomato species, this compound is involved in the biosynthesis of 2,3,4-tri-O-acylglucoses. These compounds, secreted by glandular trichomes, possess short to medium-chain fatty acids and contribute to plant defense mechanisms. The biosynthesis involves the activation of fatty acids to form 1-O-acyl-β-D-glucopyranose derivatives, which then undergo transacylation reactions to generate the final tri-O-acylglucoses. [] []
Q8: Can this compound act as a stabilizing agent in nanoparticle synthesis?
A8: Absolutely. Research demonstrates the use of this compound as both a reducing and capping agent in the "green" synthesis of gold nanoparticles. These nanoparticles, averaging 8.2 nm in diameter, were successfully extracted into an organic phase and used to create thin films and ordered arrays. [] []
Q9: Has this compound been utilized in the development of catalytic systems?
A9: Yes, this compound-stabilized gold nanoparticles have demonstrated catalytic activity. They effectively catalyze the reduction of 4-nitrophenol in the presence of NaBH4, a reaction that is otherwise unfeasible with NaBH4 alone. This highlights the potential of these bio-synthesized nanoparticles for catalytic applications. []
Q10: What is the significance of the this compound scaffold in drug discovery?
A10: The this compound scaffold holds promise as a β-turn mimetic in drug design. Research has shown that this scaffold can mimic the β-turn in somatostatin (SRIF) and its synthetic analog L-363,301, both of which bind to SRIF receptors. This discovery paved the way for the development of non-peptidic this compound-based analogs with agonist activity at SRIF receptors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)


